Home > Products > Screening Compounds P22134 > 3-Methyladipic acid
3-Methyladipic acid - 61898-58-6

3-Methyladipic acid

Catalog Number: EVT-3571669
CAS Number: 61898-58-6
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-methyladipic acid is an alpha,omega-dicarboxylic acid that is adipic acid substituted with a methyl group at position C-3. It has a role as a human urinary metabolite. It is an alpha,omega-dicarboxylic acid and a lipid. It derives from an adipic acid. It is a conjugate acid of a 3-methyladipate(2-) and a 3-methyladipate.
Overview

3-Methyladipic acid is an organic compound classified as a dicarboxylic acid, specifically a derivative of adipic acid. It possesses the IUPAC name (3S)-3-methylhexanedioic acid and is recognized for its role as a metabolite in various biochemical pathways, particularly in the catabolism of phytanic acid. This compound is significant in both industrial applications and medical research, particularly concerning metabolic disorders such as adult Refsum disease, where its accumulation can indicate impaired metabolism.

Source and Classification

3-Methyladipic acid can be derived from biological sources, particularly through the metabolic breakdown of phytanic acid. It can also be synthesized through various chemical processes, including oxidation reactions involving cresol mixtures. The compound falls under the category of aliphatic dicarboxylic acids, which are characterized by the presence of two carboxyl functional groups (-COOH) separated by a hydrocarbon chain.

Synthesis Analysis

Methods

The synthesis of 3-methyladipic acid can be achieved through several methods:

  1. Biological Synthesis:
    • A notable method involves using specific microorganisms that metabolize carbon sources such as squalene or glucose. For instance, a strain of bacteria can be cultured in a medium containing these carbon sources under controlled conditions (pH, temperature) to produce 3-methyladipic acid with high optical purity .
  2. Chemical Synthesis:
    • Another method involves the oxidation of hydrogenated cresol mixtures using nitric acid. This process typically requires specific conditions such as temperature control and the use of catalysts to facilitate the reaction. The resulting mixture can yield nearly pure 3-methyladipic acid upon cooling and crystallization .

Technical Details

The biological synthesis often employs fermentation techniques where conditions such as pH (typically between 3 to 6) and temperature (around 30°C) are meticulously controlled to optimize yield . In contrast, chemical synthesis requires precise handling of reagents and reaction conditions to ensure effective oxidation and subsequent purification.

Molecular Structure Analysis

Structure

The molecular formula for 3-methyladipic acid is C7_7H12_12O4_4. Its structure features two carboxyl groups at either end of a six-carbon chain with a methyl group attached to the third carbon atom.

Data

  • Molecular Weight: 144.17 g/mol
  • Melting Point: Approximately 95°C
  • Solubility: Highly soluble in water and organic solvents.

The three-dimensional structure can be represented using various molecular modeling software tools, which depict the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

3-Methyladipic acid participates in several chemical reactions typical of dicarboxylic acids:

  1. Esterification: Reacts with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it can lose carbon dioxide to form shorter-chain acids.
  3. Reduction Reactions: Can be reduced to form corresponding alcohols or aldehydes.

These reactions are essential for its application in synthesizing polymers, plasticizers, and other chemical intermediates.

Mechanism of Action

In metabolic pathways, 3-methyladipic acid acts as an intermediate in the breakdown of phytanic acid. The mechanism involves enzymatic reactions that facilitate the conversion of phytanic acid into various metabolites, including 3-methyladipic acid, which is then further processed or excreted. In patients with adult Refsum disease, this pathway is disrupted, leading to the accumulation of 3-methyladipic acid in tissues and urine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow crystalline solid.
  • Odor: Characteristic odor typical of carboxylic acids.
  • Density: Approximately 1.1 g/cm³.

Chemical Properties

  • Acidity: Exhibits acidic properties due to carboxyl groups; pKa values are relevant for understanding its behavior in different pH environments.
  • Reactivity: Engages in typical reactions associated with dicarboxylic acids, including nucleophilic substitution and addition reactions.

Relevant data from studies indicate that 3-methyladipic acid has a polar surface area conducive to solubility in aqueous environments, making it biologically relevant .

Applications

3-Methyladipic acid finds applications across various fields:

  1. Biochemical Research: Used as a marker for diagnosing metabolic disorders.
  2. Industrial Chemistry: Serves as a precursor for synthesizing polyesters and other polymers.
  3. Pharmaceuticals: Investigated for potential therapeutic applications related to metabolic diseases.
Biochemical Pathways and Metabolic Integration

Role in Phytanic Acid Catabolism

Alpha-Oxidation Deficiency and Omega-Oxidation Activation in Refsum Disease

3-Methyladipic acid (3-MAA) is a terminal metabolite of the ω-oxidation pathway, which becomes clinically significant in Adult Refsum Disease (ARD). ARD is characterized by mutations in PHYH or PEX7 genes, causing defective α-oxidation of phytanic acid (PA)—a branched-chain fatty acid derived from dietary sources like dairy and ruminant fats. In healthy individuals, PA undergoes α-oxidation in peroxisomes to pristanic acid, which subsequently enters β-oxidation. However, ARD patients exhibit α-oxidation impairment, leading to PA accumulation in plasma and adipose tissue. This metabolic blockade activates the compensatory ω-oxidation pathway, predominantly in the endoplasmic reticulum, converting PA to 3-MAA via ω-hydroxylation, ω-aldehyde formation, and oxidation to dicarboxylic acid. The ω-oxidation pathway accounts for 30–100% of PA excretion in ARD patients, with a demonstrated capacity to metabolize 6.9 mg (20.4 μmol) of PA per day [1] [2] [5].

Enzymatic Mechanisms of ω-Oxidation in Peroxisomal Disorders

The ω-oxidation of PA involves cytochrome P450 (CYP) enzymes, primarily from the CYP4F subfamily (e.g., CYP4F3A and CYP4F8). These enzymes catalyze the initial ω-hydroxylation of PA, forming 3-methyl-branched intermediates. Subsequent reactions involve alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), yielding 3-methyladipic acid. Unlike linear fatty acids, PA’s β-methyl group sterically hinders standard β-oxidation, necessitating initial α-oxidation. When α-oxidation fails, ω-oxidation becomes the primary detoxification route. Notably, 3-MAA is excreted in urine and serves as a biomarker for ARD. The peroxisome also partially processes ω-oxidation intermediates via β-oxidation, but the CoA-activated 3-methyl-branched chain requires specialized enzymes to avoid metabolite toxicity [1] [3] [7].

Table 1: Enzymatic Steps in Phytanic Acid ω-Oxidation to 3-MAA

StepReactionEnzyme ClassKey EnzymesLocalization
1ω-HydroxylationCytochrome P450 monooxygenaseCYP4F3A, CYP4F8Endoplasmic reticulum
2Oxidation to ω-aldehydeAlcohol dehydrogenaseADHCytosol
3Oxidation to dicarboxylic acidAldehyde dehydrogenaseALDHCytosol

Metabolic Flux Dynamics

Plasma Phytanic Acid Kinetics and 3-Methyladipic Acid Excretion Correlation

A cross-sectional study of 11 ARD patients revealed a strong positive correlation (r = 0.61, P = 0.03) between plasma PA levels and urinary 3-MAA excretion. This relationship indicates that plasma PA concentration directly drives ω-oxidation flux. Notably, 3-MAA excretion did not correlate with adipose tissue PA content, suggesting that acute plasma PA surges (e.g., from fasting or lipolysis) are the primary trigger for ω-oxidation activation. During metabolic stress, ω-oxidation functions as a "reserve pathway," preventing rapid PA accumulation. For instance, when plasma PA rose by 158–603% during fasting, 3-MAA excretion increased by 208 ± 58%, demonstrating the pathway’s responsiveness to substrate availability [1] [2].

Table 2: Correlation Between Plasma PA and Urinary 3-MAA in ARD Patients

ParameterPatients (n=11)Fasting Study (n=5)Kinetics
Plasma PA vs. 3-MAA correlationr = 0.61
Plasma PA increase during fasting158% (125–603%)Doubling time: 29 hours
3-MAA excretion increase during fasting208 ± 58%Second-order kinetics
ω-Oxidation capacity6.9 mg PA/day

Second-Order Kinetics of 3-Methyladipic Acid Production Under Fasting Conditions

Fasting induces lipolysis, mobilizing PA from adipose tissue and elevating plasma PA. In a 56-hour fasting study of five ARD patients, plasma PA exhibited exponential growth, doubling every 29 hours. In contrast, 3-MAA excretion followed second-order kinetics, where the excretion rate depended on the square of PA concentration. This kinetic pattern implies that ω-oxidation becomes saturated under high PA loads, limiting its capacity to prevent acute toxicity. Clinically, 60% of fasted patients (3/5) developed acute ARD sequelae (e.g., neuropathy or cardiac arrhythmias), underscoring the pathway’s constrained reserve capacity. The dynamics highlight ω-oxidation as a buffer against moderate PA fluctuations but not sustained spikes [1] [7].

Properties

CAS Number

61898-58-6

Product Name

3-Methyladipic acid

IUPAC Name

3-methylhexanedioic acid

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

SYEOWUNSTUDKGM-UHFFFAOYSA-N

SMILES

CC(CCC(=O)O)CC(=O)O

Canonical SMILES

CC(CCC(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.